molecular formula C25H21Cl2N3O3S2 B11981863 N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11981863
M. Wt: 546.5 g/mol
InChI Key: WLYPDQLXKSGYAA-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a benzothieno[2,3-d]pyrimidine core. This scaffold is structurally related to kinase inhibitors and other bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions. This article compares Compound A with structurally similar analogs, focusing on substituent effects, synthesis, crystallography, and molecular interactions.

Properties

Molecular Formula

C25H21Cl2N3O3S2

Molecular Weight

546.5 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N3O3S2/c1-33-19-11-8-15(12-18(19)27)28-21(31)13-34-25-29-23-22(17-4-2-3-5-20(17)35-23)24(32)30(25)16-9-6-14(26)7-10-16/h6-12H,2-5,13H2,1H3,(H,28,31)

InChI Key

WLYPDQLXKSGYAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: Hexahydrobenzothieno[2,3-d]Pyrimidin-4-One

The benzothieno[2,3-d]pyrimidin-4-one core is synthesized via cyclocondensation of 2-aminobenzothiophene-3-carboxamide derivatives. Key steps include:

Cyclization with Formamide
Heating 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide with excess formamide at 180°C for 6 hours yields 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one . This reaction proceeds via intramolecular cyclization, eliminating water to form the pyrimidinone ring.

Sulfanylacetamide Side Chain Installation

The sulfanylacetamide group is introduced through a two-step alkylation-thioetherification sequence:

Step 1: Thiolation of the Pyrimidinone Core
Treatment of 3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with Lawesson’s reagent (2.2 equiv) in toluene at 110°C converts the ketone oxygen at the 4-position to a thione, yielding the 4-thioxo intermediate .

Step 2: Alkylation with Chloroacetamide
The thione intermediate reacts with N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide in the presence of NaH (1.5 equiv) in anhydrous THF at 0–25°C. This SN2 reaction substitutes the chloride with the thiolate anion, forming the sulfanylacetamide linkage .

Optimization and Reaction Conditions

Critical parameters for high yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventTHF or DMF>85%
Temperature0–25°C (alkylation)Minimizes byproducts
BaseNaH or K₂CO₃90–95% conversion
Reaction Time12–24 hoursComplete substitution

Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water (3:1), achieving >98% purity .

Alternative Synthetic Routes

Reductive Amination Pathway
An alternative approach involves reductive amination of Gewald’s amide (2-cyano-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide) with 4-chlorobenzaldehyde using NaBH₃CN in MeOH. This forms the 3-(4-chlorophenyl) substituent before cyclization .

One-Pot Assembly
A streamlined method combines cyclization and alkylation in a single pot:

  • Heat 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxamide with 4-chlorophenyl isocyanate in DMF at 120°C to form the pyrimidinone.

  • Add N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide and K₂CO₃, stirring at 25°C for 24 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 2.90–2.70 (m, 4H, CH₂), 1.90–1.70 (m, 4H, CH₂) .

  • HRMS (ESI+) : m/z calculated for C₂₆H₂₃Cl₂N₃O₃S₂ [M+H]⁺: 584.0654; found: 584.0658 .

X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the hexahydrobenzothiophene ring and the (E)-configuration of the sulfanylacetamide side chain .

Challenges and Mitigation Strategies

Selectivity Issues

  • O-Alkylation vs. N-Alkylation : Use of bulky bases (e.g., DBU) favors N-alkylation at the pyrimidinone’s N1-position, avoiding O-alkylated byproducts .

  • Thiol Oxidation : Conduct thioetherification under inert atmosphere (N₂/Ar) to prevent disulfide formation.

Scale-Up Considerations

  • Replace column chromatography with antisolvent precipitation (e.g., adding water to DMF solution) for industrial-scale purification .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Stepwise Alkylation 789836
One-Pot Assembly829524
Reductive Amination 709748

The one-pot method offers the best balance of efficiency and yield, though stepwise synthesis remains preferred for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinase pathways involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer .

Antidiabetic Properties
Research has also suggested potential antidiabetic effects. Compounds with similar structures have shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models.

Pharmacological Applications

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight its potential as a lead compound for developing new antibiotics .

Material Science

Nanotechnology Applications
In material science, the compound can be utilized in synthesizing nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions allows it to serve as a precursor for creating functionalized nanoparticles that can target specific tissues .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

Compound A shares a benzothieno[2,3-d]pyrimidine core with several analogs. Key variations in related compounds include:

  • Pyrido[3,2-d]pyrimidine systems: describes a compound with a pyrido[3,2-d]pyrimidine core instead of benzothieno, altering electronic properties due to nitrogen substitution .
  • Pyrimido[5,4-b]indole systems: highlights a pyrimidoindole core, which introduces increased planarity and π-conjugation compared to Compound A’s partially saturated benzothieno system .
Table 1: Core Scaffold Comparison
Compound Core Structure Key Features Evidence ID
Compound A Benzothieno[2,3-d]pyrimidine Partially saturated, sulfur-containing
Compound Pyrido[3,2-d]pyrimidine Nitrogen-rich, planar
Compound Pyrimido[5,4-b]indole Fully aromatic, fused indole system

Substituent Effects

The pharmacological and physicochemical profiles of these compounds are heavily influenced by substituents:

Chloro vs. Methoxy/Methyl Groups
  • Methoxy/Methyl Substituents : Analogs in (3-chloro-4-methylphenyl) and (4-methylphenyl) replace methoxy with methyl, increasing hydrophobicity .
Trifluoromethyl and Ethoxy Modifications
  • Trifluoromethyl : introduces a 2-(trifluoromethyl)phenyl group, which enhances metabolic stability and lipophilicity .
  • Ethoxy : ’s 4-ethoxyphenyl group may improve solubility due to the ether oxygen’s polarity .
Table 2: Substituent Impact on Properties
Compound Substituents Key Effects Evidence ID
Compound A 3-Cl-4-OMePh, 4-ClPh High electrophilicity, moderate solubility
Compound 4-EtOPh, 4-MePh Improved solubility, moderate lipophilicity
Compound 2-CF3Ph Enhanced metabolic stability

Crystallographic and Hydrogen-Bonding Patterns

  • Compound A ’s analogs exhibit diverse packing motifs:
    • and highlight N–H···O and C–H···O interactions stabilizing crystal lattices .
    • ’s N-(3-chloro-4-fluorophenyl) analog shows dihedral angles of 60.5° between aromatic rings, affecting π-stacking .
Table 3: Crystallographic Data
Compound Key Interactions Dihedral Angles (°) Evidence ID
Compound N–H···O, C–H···O Not reported
Compound N–H···O 60.5

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups, including chloro and methoxy substituents on the phenyl rings and a sulfanyl group. This structural complexity may contribute to its diverse biological activities.

Structural Formula

The structural formula can be represented as follows:

\text{N 3 chloro 4 methoxyphenyl 2 3 4 chlorophenyl 4 oxo 3 4 5 6 7 8 hexahydro 1 benzothieno 2 3 d pyrimidin 2 yl sulfanyl}acetamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The 1,3,4-oxadiazole scaffold, which is closely related to the compound , has shown promising results in targeting various cancer cell lines through mechanisms such as:

  • Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylase (HDAC) have demonstrated cytotoxic effects against malignant cells .
  • Selective Binding : The ability of these compounds to selectively bind to nucleic acids and enzymes enhances their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related thiazolidinone derivatives has shown effectiveness against various pathogens. The incorporation of specific functional groups can enhance the antimicrobial efficacy of these compounds .

The biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets:

  • Enzyme Inhibition : By inhibiting key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : Potentially modulating receptor activity linked to cancer progression or microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
Anticancer1,3,4-Oxadiazole derivativesInhibition of thymidylate synthase and HDAC
AntimicrobialThiazolidinone derivativesDisruption of bacterial cell wall synthesis
AntioxidantVarious heterocyclic compoundsScavenging free radicals

Table 2: Case Studies on Related Compounds

Study ReferenceCompound TestedFindings
1,3,4-Oxadiazole derivativesSignificant cytotoxicity against breast cancer cells
Thiazolidinone derivativesEffective against Mycobacterium tuberculosis

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can researchers optimize reaction conditions to improve yield?

The synthesis involves multi-step organic reactions, including:

  • Thieno-pyrimidine core formation : Cyclocondensation of substituted thiophenes with pyrimidine precursors under acidic or basic conditions .
  • Sulfanyl group introduction : Nucleophilic substitution or thiol-disulfide exchange reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl intermediate and 3-chloro-4-methoxyphenylamine .

Q. Optimization strategies :

  • Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize side products .
  • Adjust solvent polarity (e.g., switching from THF to DCM) to enhance solubility of hydrophobic intermediates .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups during synthesis .

Q. How can structural integrity and purity be confirmed for this compound?

Methodological approaches :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thieno-pyrimidine core (e.g., ¹H-NMR chemical shifts at δ 7.2–8.1 ppm for aromatic protons) and acetamide linkage (NH resonance at δ 9.5–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 580.0723 for C₂₈H₂₂Cl₂N₃O₃S₂) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in analogs with similar thieno-pyrimidine scaffolds .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility and stability : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Case example : Conflicting IC₅₀ values in kinase inhibition assays between this compound and its 3,5-dimethylphenyl analog :

  • Hypothesis : Steric hindrance from 3-chloro-4-methoxyphenyl vs. smaller substituents alters binding pocket interactions.
  • Validation steps :
    • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with target kinases .
    • Synthesize derivatives with incremental substituent changes (e.g., replacing Cl with F) to map SAR .
    • Validate via surface plasmon resonance (SPR) to measure binding kinetics (KD) .

Q. What strategies can improve metabolic stability while retaining potency?

  • Structural modifications :
    • Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation .
    • Introduce methyl groups at metabolically vulnerable positions (e.g., ortho to sulfanyl) to block hydroxylation .
  • In vitro ADME profiling :
    • Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation .
    • PAMPA permeability assays to assess blood-brain barrier penetration potential .

Q. How can computational tools guide the design of derivatives with enhanced selectivity?

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrimidine ring) using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for point mutations in target proteins (e.g., EGFR T790M resistance mutation) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative (H₂O₂) conditions .
  • LC-MS/MS analysis : Identify degradation products via fragmentation patterns (e.g., loss of acetamide group at m/z 476 → 352) .
  • NMR stability studies : Track chemical shift changes in stressed samples to pinpoint hydrolytic or oxidative pathways .

Q. How do structural analogs inform the optimization of pharmacokinetic properties?

Example from :

Analog SubstituentHalf-life (h)LogPSolubility (µg/mL)
4-Chlorophenyl (target)2.13.812.5
3,5-Dimethylphenyl 3.84.28.2
4-Fluorophenyl 1.53.218.9

Q. Key insights :

  • Bulky substituents (e.g., 3,5-dimethyl) increase half-life but reduce solubility.
  • Polar groups (e.g., F) enhance solubility but accelerate clearance.
  • Balanced approach : Introduce hydrophilic prodrug moieties (e.g., phosphate esters) to improve bioavailability .

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